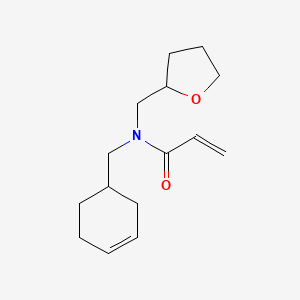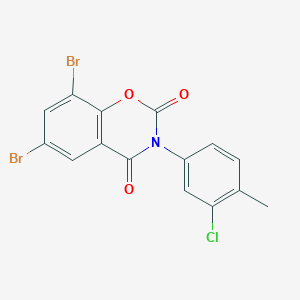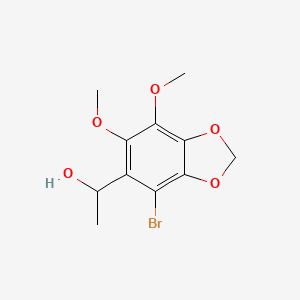![molecular formula C25H39N3O2 B11038104 N-{1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11038104.png)
N-{1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of N-benzylpiperidines . Structurally, it features a piperidine ring conjugated to a benzyl group through one nitrogen atom. The complex name reflects its intricate arrangement of functional groups, which we’ll explore further.
Preparation Methods
Synthetic Routes::
Amide Formation: The compound can be synthesized via amide formation. One approach involves reacting (a precursor) with (an acid chloride) in the presence of a base like . This reaction forms the amide bond between the piperidine nitrogen and the carbonyl carbon of the acid chloride.
Reductive Amination: Another method involves reductive amination of with using a reducing agent like .
Industrial Production:: Industrial-scale production typically employs the more efficient and cost-effective synthetic route. Optimization of reaction conditions, solvent choice, and catalysts ensures high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the amine group to an imine or amide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions.
Oxidation: Use oxidizing agents like or .
Reduction: Employ reducing agents such as or .
Substitution: Nucleophiles like or can be used.
- Oxidation: Imine or amide derivatives.
- Reduction: Alcohol derivative.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials or pharmaceutical intermediates.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
N-benzylpiperidines: Such as 1-benzylpiperidin-4-amine and N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine .
Properties
Molecular Formula |
C25H39N3O2 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H39N3O2/c1-18(2)23(27-24(29)21-11-9-19(3)10-12-21)25(30)26-22-13-15-28(16-14-22)17-20-7-5-4-6-8-20/h4-8,18-19,21-23H,9-17H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
OQBUQQIWONWVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11038025.png)

![methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11038037.png)


![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11038065.png)
![4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile](/img/structure/B11038074.png)

![1-cyclohexyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11038089.png)
![6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11038102.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038107.png)
![3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11038112.png)
![4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11038116.png)
